3-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-4-carboxamide
Description
3-(2-Chlorophenyl)-N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-4-carboxamide (molecular formula: C₂₁H₂₁ClN₂O₄; molecular weight: 400.86) is a disubstituted oxazole derivative featuring a 2-chlorophenyl group at position 3, a methyl group at position 5 of the oxazole ring, and a carboxamide nitrogen bonded to both a furan-2-ylmethyl and an oxan-4-yl (tetrahydropyran-4-yl) group . The compound’s structural complexity arises from its dual N-substituents, which confer distinct steric and electronic properties critical for modulating biological activity and physicochemical parameters like solubility and logP.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(furan-2-ylmethyl)-5-methyl-N-(oxan-4-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c1-14-19(20(23-28-14)17-6-2-3-7-18(17)22)21(25)24(13-16-5-4-10-27-16)15-8-11-26-12-9-15/h2-7,10,15H,8-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPFUAQGOWRPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3=CC=CO3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Chlorophenyl)-N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an oxazole ring, a furan moiety, and a chlorophenyl group. Its molecular formula is with a molecular weight of approximately 373.83 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many oxazole derivatives are known to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as cancer or inflammation.
- Modulation of Receptor Activity : The presence of aromatic rings may facilitate interactions with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.
Anticancer Properties
Several studies have reported the anticancer activity of oxazole derivatives. For instance, compounds similar to 3-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-4-carboxamide have shown:
- Cell Growth Inhibition : In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Apoptosis Induction : Mechanistic studies revealed that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has indicated:
- Broad-Spectrum Activity : Similar oxazole derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Some studies report effectiveness against fungal strains, indicating a broad-spectrum antimicrobial profile.
Case Studies and Research Findings
- Case Study on Anticancer Activity :
-
Antimicrobial Efficacy :
- Another research article highlighted the synthesis and evaluation of oxazole derivatives against microbial strains. The study found that the presence of the furan ring significantly increased antibacterial activity.
Summary Table of Biological Activities
Comparison with Similar Compounds
Role of N-Substituents
- In contrast, monosubstituted analogs like the pyridin-3-yl derivative exhibit reduced steric hindrance, favoring interactions with polar enzyme active sites.
- Electron-Deficient Rings : Replacement of oxazole with thiadiazole (e.g., ) introduces electron-withdrawing effects, which may enhance metabolic stability but reduce solubility due to increased hydrophobicity.
Impact of Aromatic and Heterocyclic Moieties
Physicochemical and Pharmacokinetic Profiles
- Solubility : Oxan-4-yl and morpholine-containing analogs (e.g., ) exhibit enhanced aqueous solubility compared to isopropylphenyl derivatives (e.g., 2ZW ).
- Metabolic Stability : Thiadiazole and morpholine substituents (e.g., ) are associated with slower hepatic clearance due to resistance to cytochrome P450 oxidation.
Q & A
Q. Example Data: Biological Activity of Analogous Compounds
| Compound Modification | Target (IC₅₀, μM) | Assay Type | Reference |
|---|---|---|---|
| Oxan-4-yl substituent | 0.45 ± 0.12 | Viral Protease | |
| Piperazine substituent | 1.20 ± 0.30 | Viral Protease |
Advanced: What computational methods are suitable for predicting the compound’s interaction with multi-target biological systems?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets, prioritizing low-energy binding poses .
- Pharmacophore Modeling : Identify critical features (e.g., chlorophenyl hydrophobicity, oxazole H-bond acceptors) for multi-target affinity .
- ADMET Prediction : Tools like SwissADME can forecast bioavailability and CYP450 interactions, guiding in vivo study design .
Q. Key Computational Parameters
| Parameter | Value/Software | Relevance |
|---|---|---|
| Docking Score (ΔG) | ≤ −8.0 kcal/mol | High-affinity binding |
| Pharmacophore Features | 3 H-bond acceptors | Target selectivity |
| LogP | ~3.5 | Optimal membrane permeability |
Advanced: How to design a multi-step synthesis route with orthogonal protecting groups for derivatives of this compound?
Answer:
- Protecting Group Strategy :
- Use Boc for the oxan-4-yl amine during oxazole formation.
- Employ TBS for furan-2-yl hydroxyl groups to prevent undesired coupling .
- Stepwise Deprotection :
- Remove Boc with TFA/DCM after oxazole cyclization.
- Cleave TBS with TBAF in THF prior to final amidation .
- Validation : Monitor deprotection efficiency via LC-MS and ¹H NMR .
Q. Example Synthesis Pathway
Oxazole core synthesis → Boc protection.
Furan-methyl-oxan-4-yl coupling → TBS protection.
Final deprotection and purification.
Advanced: What strategies mitigate solubility challenges in in vitro assays for this compound?
Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion (PDI < 0.2) .
- pH Adjustment : Prepare buffered solutions (pH 7.4) to stabilize the carboxamide group and prevent precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
